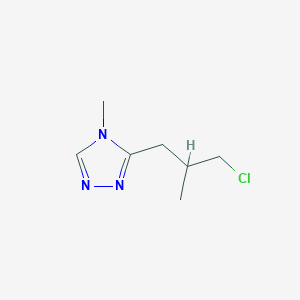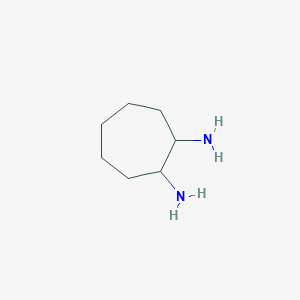
Cycloheptane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptane-1,2-diamine is an organic compound with a seven-membered cycloalkane ring and two amine groups attached to the first and second carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptane-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of cycloheptanone oxime using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reaction of cycloheptene with ammonia under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of cycloheptanone oxime. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor with palladium on carbon as the catalyst, under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,2-dione.
Reduction: Reduction of this compound can yield cycloheptane.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl cycloheptane-1,2-diamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Cycloheptane-1,2-dione.
Reduction: Cycloheptane.
Substitution: N-alkyl or N-acyl cycloheptane-1,2-diamines.
Applications De Recherche Scientifique
Cycloheptane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and ligands for metal complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of cycloheptane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Cycloheptane-1,2-diamine can be compared with other similar compounds such as cyclohexane-1,2-diamine and cyclooctane-1,2-diamine. While all these compounds have similar structures, this compound is unique due to its seven-membered ring, which imparts different chemical and physical properties. For example, this compound has a different ring strain and conformational flexibility compared to its six- and eight-membered counterparts.
List of Similar Compounds
- Cyclohexane-1,2-diamine
- Cyclooctane-1,2-diamine
- Cyclopentane-1,2-diamine
This compound stands out due to its unique ring size and the resulting chemical behavior, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2 |
Clé InChI |
DBBUVLSRTWYISN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


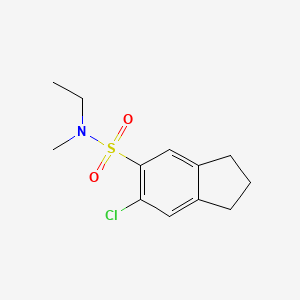


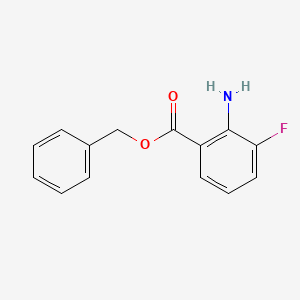
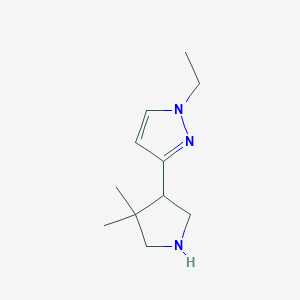
![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)
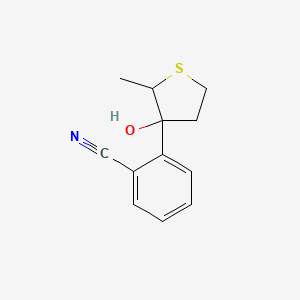

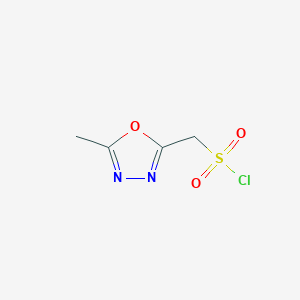

![3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol](/img/structure/B13236964.png)

